2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
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Description
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been used in the design of drug-like small molecules with anticancer properties . The specific targets may vary depending on the cancer type and the specific biochemical pathways involved.
Mode of Action
It is known that similar compounds interact with their targets to inhibit key enzymes or proteins, thereby disrupting the normal functioning of cancer cells .
Biochemical Pathways
Similar compounds are known to affect multiple pathways involved in cell proliferation, apoptosis, and other processes critical to the survival and growth of cancer cells .
Pharmacokinetics
Similar compounds are typically designed to have good bioavailability, meaning they can be effectively absorbed and distributed within the body, metabolized to their active form, and excreted in a timely manner .
Result of Action
Similar compounds are known to have anticancer activity, as evidenced by their ability to inhibit the growth of cancer cells in vitro .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-5-4-6-16(13(12)2)21-17(25)11-27-19-23-22-18(24(19)20)14-7-9-15(26-3)10-8-14/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTKQSOHNZEONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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